2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a combination of fluorophenyl, sulfanyl, quinolinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent under basic conditions to form the fluorophenyl sulfanyl intermediate.
Quinolin-8-yloxy Piperidine Formation: The quinolin-8-yloxy group is introduced by reacting 8-hydroxyquinoline with piperidine in the presence of a suitable activating agent.
Coupling Reaction: The final step involves coupling the fluorophenyl sulfanyl intermediate with the quinolin-8-yloxy piperidine under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Its interactions with various receptors and enzymes can be studied to understand its potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The quinolinyl group may interact with nucleic acids or proteins, while the piperidinyl group could modulate receptor activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
- 2-[(4-bromophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
- 2-[(4-methylphenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
Uniqueness
The presence of the fluorine atom in 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2S/c23-17-6-8-19(9-7-17)28-15-21(26)25-13-10-18(11-14-25)27-20-5-1-3-16-4-2-12-24-22(16)20/h1-9,12,18H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUVJMYOFXCIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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